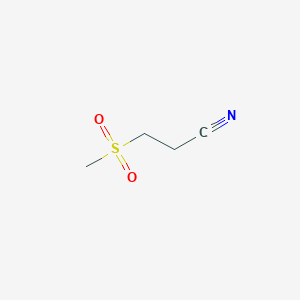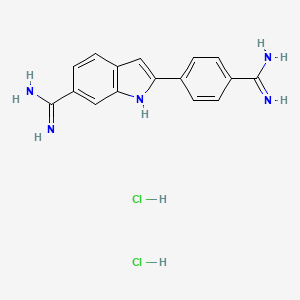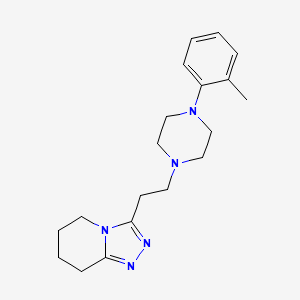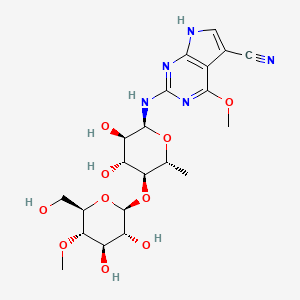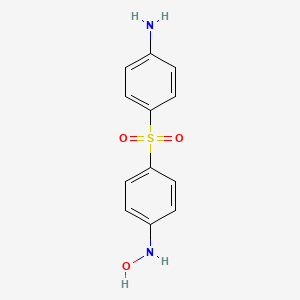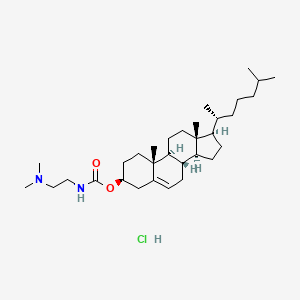
DC-Cholesterol
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-(dimethylamino)ethyl]carbamate;hydrochloride has a wide range of applications in scientific research:
Gene Therapy: It is used as a transfection agent to deliver genetic material into cells.
Drug Delivery: [10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-(dimethylamino)ethyl]carbamate;hydrochloride is employed in the preparation of liposomes for drug delivery systems.
Biomedical Research: The compound is used in the development of vaccines and therapeutic agents.
Wirkmechanismus
Target of Action
DC-Cholesterol, a derivative of cholesterol with a quaternary amine salt attached via the 3-C position , primarily targets cell membranes. It is known to interact with lipid rafts, which are cholesterol-rich microdomains in the cell membrane . These lipid rafts play a crucial role in cellular processes such as signal transduction and membrane trafficking .
Mode of Action
This compound interacts with its targets, the lipid rafts, by integrating into the cell membrane. This integration fortifies membrane packing and reduces fluidity and permeability of the lipid bilayer in vesicles, enhancing bilayer rigidity and strength . This compound can be combined with dioleoylphosphatidylethanolamine (DOPE) to produce powerful liposomes .
Biochemical Pathways
Cholesterol, from which this compound is derived, plays a critical role in multiple cellular functions. These include regulating the physical properties of the plasma membrane to ensure cell viability, growth, proliferation, and serving as a signaling and precursor molecule in biochemical pathways . The biosynthesis of cholesterol involves nearly 30 enzymatic reactions, starting from acetyl coenzyme A (acetyl-CoA) .
Pharmacokinetics
This compound has been shown to have potential as a nanocarrier for nucleic acids and drug therapies . It imparts a positive surface charge to the microbubbles for ultrasound-based transfection of clustered regularly interspaced short palindromic repeats (CRISPRs) . .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role in enhancing the stability and rigidity of cell membranes. This can influence the localization and function of immunogenic receptors like MHC-II and IFN-ɣR . Moreover, this compound has been shown to be an effective transfection agent, aiding in the delivery of genetic material into cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the physiological environment can impact the rate at which this compound is removed from circulation . Additionally, the presence of other lipids, such as DOPE, can enhance the formation of liposomes, thereby influencing the action of this compound .
Biochemische Analyse
Biochemical Properties
DC-Cholesterol interacts with various biomolecules in biochemical reactions. It is a lipid that can be absorbed from dietary sources or synthesized in the liver . It is an essential component of cell membranes, allowing them to maintain permeability and fluidity . Cholesterol is also required for the production of steroid hormones and fat-soluble vitamins .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, cholesterol is a critical component of cells and is essential for life . Cholesterol synthesis is a complex, coordinated process involving a series of enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves its extraction process. Using a detailed computational model of cholesterol and cyclodextrin (CD), it has been observed that the CDs rapidly bind to the membrane surface in a dimeric form, and, provided that the CD dimers are in a suitable orientation, cholesterol molecules are being extracted spontaneously .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings include its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . For instance, in humans, who have limited capacity for absorption of dietary cholesterol, increased intakes of cholesterol can usually be compensated for by inhibition of cholesterol synthesis, resulting in only a slight increase, if at all, in serum cholesterol .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Diets containing high levels of cholesterol and high levels of fat (HCHF) are frequently the culprit in causing hypercholesterolemia . In addition, genetic factors influence susceptibility to diet-induced hypercholesterolemia .
Metabolic Pathways
This compound is involved in several metabolic pathways. The cellular cholesterol level reflects the dynamic balance between biosynthesis, uptake, export, and esterification . The key factors governing these pathways and the major mechanisms by which they respond to varying sterol levels are described .
Transport and Distribution
This compound is transported and distributed within cells and tissues. Lipoproteins, made up of proteins with a core of lipids (cholesterol/triglycerides), provide a way for water-insoluble lipids to be carried in the circulation . They act as a biological taxi, picking up lipids and dropping them off where they are required .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles. Our understanding of subcellular localization of cholesterol biosynthesis enzymes is far from complete .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-(dimethylamino)ethyl]carbamate;hydrochloride typically involves the reaction of cholesterol with phosgene derivatives. The process begins with the formation of cholesteryl chloroformate, which is then treated with N,N-dimethylaminoethane to produce [10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-(dimethylamino)ethyl]carbamate;hydrochloride . The reaction conditions often include the use of solvents such as dichloromethane and methanol, and the reactions are carried out at room temperature.
Industrial Production Methods
Industrial production of [10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-(dimethylamino)ethyl]carbamate;hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in powder form and stored at low temperatures to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-(dimethylamino)ethyl]carbamate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the quaternary amine group.
Substitution: The quaternary amine group can be substituted with other functional groups to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions include various cholesterol derivatives with modified functional groups, which can be used for different applications in research and industry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dioleoylphosphatidylethanolamine (DOPE): Often used in combination with [10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-(dimethylamino)ethyl]carbamate;hydrochloride to form liposomes.
Dimethyldioctadecylammonium bromide (DDAB): Another cationic lipid used for gene delivery.
1,2-Dioleoyl-3-trimethylammonium-propane (DOTAP): A cationic lipid similar to [10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-(dimethylamino)ethyl]carbamate;hydrochloride used in transfection studies.
Uniqueness
[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-(dimethylamino)ethyl]carbamate;hydrochloride is unique due to its high efficiency in forming stable liposomes and its ability to deliver a wide range of genetic materials and drugs. Its structure allows for versatile modifications, making it suitable for various applications in gene therapy and drug delivery .
Eigenschaften
IUPAC Name |
[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-(dimethylamino)ethyl]carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H56N2O2.ClH/c1-22(2)9-8-10-23(3)27-13-14-28-26-12-11-24-21-25(36-30(35)33-19-20-34(6)7)15-17-31(24,4)29(26)16-18-32(27,28)5;/h11,22-23,25-29H,8-10,12-21H2,1-7H3,(H,33,35);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISXSJGHXHUZXNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCN(C)C)C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H57ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


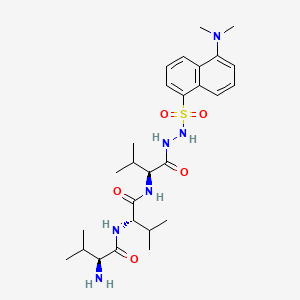
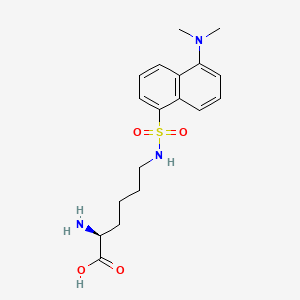
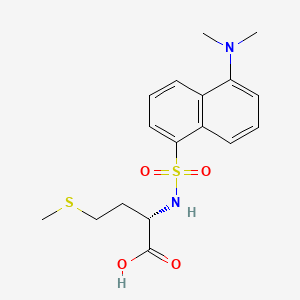
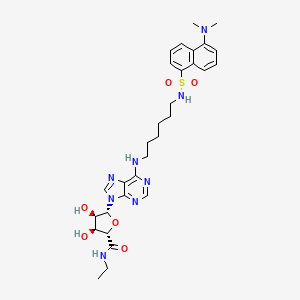
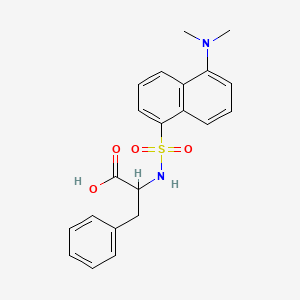

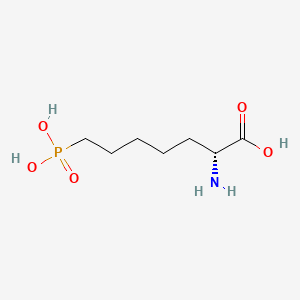
![N-[4-[[4-(2-benzoylanilino)-5-nitropyrimidin-2-yl]amino]phenyl]acetamide](/img/structure/B1669811.png)

